molecular formula C15H12N2 B10841998 2-m-Tolyl-1,8-naphthyridine

2-m-Tolyl-1,8-naphthyridine

Cat. No.: B10841998
M. Wt: 220.27 g/mol
InChI Key: VOPUZVINSLDWHQ-UHFFFAOYSA-N
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Description

2-m-Tolyl-1,8-naphthyridine is a synthetic organic compound based on the 1,8-naphthyridine heterocyclic scaffold, which is recognized for its versatile applications in scientific research and coordination chemistry. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, known to exhibit a wide spectrum of biological activities. Derivatives of this scaffold have been investigated as potent inhibitors of various enzymes, including carbonic anhydrase (CA) isozymes and alkaline phosphatase (ALP), with potential implications for treating conditions like rheumatoid arthritis and cancer . Furthermore, 1,8-naphthyridine derivatives have established, significant antimicrobial properties, acting through mechanisms such as the inhibition of bacterial DNA gyrase . The specific incorporation of a meta-methylphenyl (m-Tolyl) substituent at the 2-position is designed to influence the compound's electronic properties, lipophilicity, and overall steric profile, which can be critical for modulating its binding affinity to biological targets or metal ions . In addition to its biological potential, the 1,8-naphthyridine structure can act as a monodentate or bidentate ligand in coordination chemistry. Its ability to form complexes with transition metals and lanthanides has been exploited in the development of catalytic systems and materials with unique photochemical and redox properties . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(3-methylphenyl)-1,8-naphthyridine

InChI

InChI=1S/C15H12N2/c1-11-4-2-5-13(10-11)14-8-7-12-6-3-9-16-15(12)17-14/h2-10H,1H3

InChI Key

VOPUZVINSLDWHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2 M Tolyl 1,8 Naphthyridine and Its Complexes

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction is a powerful tool for determining the precise arrangement of atoms within a crystalline solid. For 1,8-naphthyridine (B1210474) derivatives and their complexes, this analysis reveals crucial information about bond lengths, bond angles, and intermolecular interactions, such as packing effects in the crystal lattice. nih.gov

In related dinuclear complexes featuring 1,8-naphthyridine-based ligands, X-ray diffraction has been instrumental in understanding the steric properties that influence reactivity. nih.gov The solid-state structure of a dimeric silver complex with a pyrimidine-based phosphine (B1218219) ligand, for instance, shows a 12-membered ring with a head-to-tail coordination arrangement. acs.org Similarly, the crystal structure of a dirhodium(II,II) complex, cis-[Rh₂(μ-DTolF)₂(μ-np)(MeCN)₄][BF₄]₂, where 'np' is 1,8-naphthyridine, has been elucidated, providing insights into its geometry. nsf.gov The solid-state structure of a paddlewheel complex of 1,8-naphthyridine with palladium(II) has also been determined, showing a Pd-Pd bond length of 2.5644(6) Å. dtu.dk

For the compound (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, X-ray diffraction studies confirmed that the naphthyridine and phenyl rings are coplanar. tandfonline.com The structural analysis of copper(I) complexes with bridging P∩N(pyrimidine) ligands has revealed a tetrahedral environment around the copper ions. acs.org These examples underscore the capability of X-ray diffraction to provide a definitive solid-state molecular architecture.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of molecules in solution. digitallibrary.co.in Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

For various 1,8-naphthyridine derivatives, ¹H and ¹³C NMR spectra have been extensively reported. For instance, in a series of imidazo[1,2-a] ultraphysicalsciences.orgnih.govnaphthyridine-based compounds, ¹H NMR chemical shifts were recorded in DMSO-d₆ at 500 MHz, and ¹³C NMR spectra were recorded at 125 MHz. arkat-usa.org The ¹H NMR spectrum of 2-(p-tolyl)-1,8-naphthyridine in CDCl₃ shows a characteristic singlet for the methyl protons at 2.42 ppm. semanticscholar.org The aromatic protons appear in the range of 7.31-9.09 ppm. semanticscholar.org The ¹³C NMR spectrum of the same compound displays signals for the methyl carbon at 21.3 ppm and for the aromatic and naphthyridine carbons at various downfield shifts. semanticscholar.org

In the case of 1-(4-amino-2-chloropyridin-3-yl)-2-(m-tolyl)ethan-1-one, a related structure, the ¹H NMR in DMSO-d₆ shows the methyl protons at 2.28 ppm and the aromatic protons between 6.52 and 7.80 ppm. mdpi.com The ¹³C NMR spectrum exhibits the methyl carbon signal at 21.5 ppm. mdpi.com For (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, the ¹H NMR in DMSO-d₆ shows the NH proton as a singlet at 11.58 ppm, and the aromatic and vinyl protons between 6.75 and 8.55 ppm. tandfonline.com The ¹³C NMR spectrum shows signals for the carbonyl carbons and the aromatic carbons in the downfield region. tandfonline.com

These NMR data are crucial for confirming the successful synthesis of the target molecules and for understanding their conformational properties in solution. rsc.org

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for 2-p-Tolyl-1,8-naphthyridine

Nucleus Chemical Shift (δ, ppm) Solvent
¹H9.09 (dd, J=2.0, 2.0 Hz, 1H), 8.23-8.13 (m, 4H), 7.96 (d, J=8.0 Hz, 1H), 7.41 (dd, J=4.0, 4.0 Hz, 1H), 7.31 (d, J=8.0 Hz, 2H), 2.42 (s, 3H)CDCl₃
¹³C160.2, 156.1, 153.7, 140.3, 137.5, 136.6, 135.6, 129.5, 127.8, 121.5, 119.5, 21.3CDCl₃
Data sourced from reference semanticscholar.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The vibrational frequencies are characteristic of specific bonds and can be used for molecular fingerprinting.

The FT-IR spectrum of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, recorded using KBr pellets, shows characteristic absorption bands. tandfonline.com These include an N-H stretching vibration at 3350 cm⁻¹, C=O stretching at 1678 cm⁻¹, and C=C stretching vibrations between 1455 and 1623 cm⁻¹. tandfonline.com The C-Br stretching vibration is observed at 750 cm⁻¹. tandfonline.com In a study of functionalized ultraphysicalsciences.orgnih.govnaphthyridine derivatives, IR spectra were recorded with a Varian F-1000 spectrometer using KBr disks. rsc.org For a specific derivative, characteristic peaks were observed at 3334 cm⁻¹ (NH₂), 2195 cm⁻¹ (CN), and 1644 cm⁻¹ (C=O). rsc.org

These vibrational data are essential for confirming the presence of key functional groups and for monitoring chemical transformations.

Table 2: Characteristic FT-IR Absorption Bands for a Functionalized ultraphysicalsciences.orgnih.govNaphthyridine Derivative

Functional Group Wavenumber (cm⁻¹)
N-H (amine)3334
C≡N (nitrile)2195
C=O (carbonyl)1644
C=C (aromatic)1630, 1544
C-H (alkane)2968
Data sourced from reference rsc.org

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

For a series of functionalized ultraphysicalsciences.orgnih.govnaphthyridine derivatives, HRMS analyses were carried out using a Bruker micrOTOF-Q instrument or a TOF-MS instrument. rsc.org In one example, the calculated mass for C₂₆H₁₉ClN₅O₂ [M-H]⁻ was 468.1227, and the found mass was 468.1226, confirming the elemental composition. rsc.org In another study on imidazo[1,2-a] ultraphysicalsciences.orgnih.govnaphthyridine derivatives, the mass spectrum showed a [M+1] peak at 449.0946. arkat-usa.org

The mass spectra of various 1,8-naphthyridine derivatives, often measured on a Jeol JMS D-300 spectrometer, provide the [M+H]⁺ peak, confirming the molecular weight of the synthesized compounds. ultraphysicalsciences.org For example, a thiophene-containing 1,8-naphthyridine derivative showed a mass of m/z 371 [M+H]⁺. ultraphysicalsciences.org ESI-MS has been used to identify the molecular ions of complexes, such as [M-OTf]⁺ and [M-2OTf]²⁺ for a diiron complex. acs.org

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The subsequent emission of light as the electron returns to the ground state is known as fluorescence or phosphorescence.

The UV-Vis spectrum of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione in methanol (B129727) showed a maximum absorption (λₘₐₓ) at 298 nm. tandfonline.com This absorption corresponds to a π-π* transition. tandfonline.com In a study on tetraaryl-1,8-naphthyridines, the effect of substituents and acid on the optical properties was investigated using UV/Vis and fluorescence spectroscopy. researchgate.net

For dirhodium(II,II) complexes with 1,8-naphthyridine ligands, the electronic absorption spectra reveal metal/ligand-to-ligand charge transfer (ML-LCT) transitions. nsf.govosu.edu The complex cis-[Rh₂(μ-DTolF)₂(μ-np)₂][BF₄]₂ has a ³ML-LCT excited state with a lifetime of approximately 0.5 ns. nsf.gov The electronic absorption spectra of dirhodium photosensitizers have been recorded in acetonitrile. rsc.org The study of 1,8-naphthalimide (B145957) derivatives, which have a related polycyclic aromatic structure, shows that the absorption maximum corresponds to a π-π* transition, and the position of this peak is sensitive to the molecular structure and solvent environment. pku.edu.cn

These spectroscopic techniques are fundamental for characterizing the photophysical properties of 2-m-tolyl-1,8-naphthyridine and its complexes, which is crucial for applications in areas such as photocatalysis and materials science.

Coordination Chemistry and Metal Complexation of 2 M Tolyl 1,8 Naphthyridine

2-m-Tolyl-1,8-Naphthyridine as a Ligand in Transition Metal Complexes

The 1,8-naphthyridine (B1210474) framework is a "privileged" motif in the design of dinucleating ligands because the arrangement of its two nitrogen atoms is ideal for binding two metal centers in close proximity. nih.gov This has led to extensive studies on its complexation with transition metals, forming mononuclear, dinuclear, and even higher nuclearity complexes.

While the 1,8-naphthyridine core is well-suited for bridging two metal centers, it can also act as a chelating or monodentate ligand to a single metal ion, forming mononuclear complexes. For instance, with substituted 1,8-naphthyridine-2-one ligands, mononuclear rhodium complexes have been prepared. capes.gov.br Similarly, platinum(II) can form a mononuclear homoleptic complex with the formula Pt(napy)42. The formation of mononuclear versus polynuclear complexes can be influenced by the specific ligand, the metal precursor, and the reaction conditions. researchgate.net In some cases, the 1,8-naphthyridine ligand can act as a monodentate donor, as seen in certain platinum(II) and manganese complexes. researchgate.net The presence of a bulky substituent like the m-tolyl group can also influence the nuclearity of the resulting complex.

The ability of the 1,8-naphthyridine scaffold to bring two metal atoms close together has been a key driver in the development of dinuclear and polynuclear chemistry. nih.govrsc.org This proximity allows for potential metal-metal interactions and cooperative effects in catalysis. nih.gov

Dinuclear Complexes: A variety of dinuclear complexes have been synthesized using 1,8-naphthyridine-based ligands with first-row transition metals. rsc.org These complexes often feature bridging ligands between the two metal centers in addition to the naphthyridine framework. rsc.org For example, dicopper complexes with a bridging triazolide have been synthesized. acs.org Dinuclear rhodium(II) complexes have also been reported where the naphthyridine ligand can adopt both bridging and chelating modes within the same complex. acs.org

Trinuclear and Tetranuclear Complexes: The versatility of the 1,8-naphthyridine system extends to the formation of higher nuclearity clusters. Trinuclear rhodium complexes have been synthesized from dinuclear precursors. capes.gov.br Furthermore, a series of dinuclear and tetranuclear first-row transition metal complexes have been prepared with a more complex dinucleating ligand, 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN). rsc.org The rigidity of this ligand enforces specific geometries around the metal centers. rsc.org Mixed-metal tetranuclear complexes, such as those containing palladium and copper or gold, have also been synthesized using tetradentate ligands that incorporate the 1,8-naphthyridine unit. researchgate.net

Mononuclear Metal Complexes

Steric and Electronic Influences of the 2-m-Tolyl Moiety on Coordination Behavior

The introduction of a substituent, such as the 2-m-tolyl group, onto the 1,8-naphthyridine backbone significantly impacts the steric and electronic properties of the ligand, which in turn influences its coordination behavior.

Steric Effects: The steric bulk of the tolyl group can affect the geometry of the resulting metal complex and the accessibility of the metal centers. This steric hindrance can influence the coordination number of the metal, favor certain coordination modes over others, and modulate the reactivity of the complex. researchgate.net For example, in phosphine (B1218219) ligands, bulky substituents are known to influence the formation of lower-coordinate species and their geometry. researchgate.net The steric properties of 1,8-naphthyridine-based dinuclear complexes have been quantified using methods like the buried volume (Vbur) and the G-parameter to better understand and rationally design ligands for specific applications. nih.govacs.orgresearchgate.net The orientation of substituents, such as tolyl groups, can significantly affect the calculated steric parameters. chemrxiv.org

Electronic Effects: The electronic properties of the tolyl group, being weakly electron-donating, can subtly alter the electron density at the nitrogen atoms of the naphthyridine ring. This can affect the ligand's donor strength and the stability of the resulting metal complexes. In a broader context, the electronic properties of substituents are known to play a crucial role in the kinetics and thermodynamics of reactions involving metal complexes, such as linkage isomerization. researchgate.net The electron-donating or -withdrawing nature of substituents can influence the redox potentials of the metal complexes and their reactivity. acs.org

Diverse Coordination Modes of Naphthyridine Ligands (e.g., Bridging, Chelating)

The 1,8-naphthyridine ligand and its derivatives are known for their versatile coordination modes, which is a key factor in their widespread use in coordination chemistry. d-nb.info

Bridging: This is a very common coordination mode for 1,8-naphthyridine, where the two nitrogen atoms each bind to a different metal center, thus bridging them. nih.govresearchgate.net This mode is fundamental to the formation of dinuclear and polynuclear complexes and allows for the study of metal-metal interactions. capes.gov.br

Chelating: The ligand can also bind to a single metal center through both nitrogen atoms, forming a four-membered chelate ring. uchile.cl This mode is more common in mononuclear complexes. However, instances exist where a naphthyridine-based ligand exhibits both bridging and chelating modes within the same dirhodium(II) complex. acs.org

Monodentate: In some cases, only one of the nitrogen atoms of the 1,8-naphthyridine ring coordinates to the metal center. researchgate.netuchile.cl This can be influenced by factors such as steric hindrance from other ligands or the presence of coordinating solvents. uchile.cl For example, in certain ruthenium(II) complexes, the 1,8-naphthyridine moiety can act as a monodentate ligand in the presence of coordinating solvents like water. uchile.cl

The flexibility in coordination allows for the construction of a wide variety of molecular architectures with tailored properties.

Synthesis and Characterization of Specific Metal Complexes (e.g., Cu, Rh, Fe, Ru, Pd, Ni, Au, Zn, Mo, Re, Hg, Co)

The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

MetalComplex Type/ExampleKey Findings & Characterization
Copper (Cu) Dinuclear Cu(I) and mixed-valence Cu(I)Cu(II) complexes with a DPFN ligand. acs.orgA discrete dicopper μ-alkynyl complex was synthesized and shown to react with an azide (B81097) to form a bridging triazolide complex, a key step in the CuAAC reaction. acs.org
Rhodium (Rh) Mono-, bi-, and trinuclear rhodium complexes with 1,8-naphthyridine-2-one ligands. capes.gov.brThe nuclearity of the complexes can be controlled by the reaction stoichiometry and precursors. capes.gov.br
Iron (Fe) Dinuclear iron complexes with a BPMAN ligand. acs.orgThese complexes model features of diiron enzymes and their reactivity with oxygen was studied. acs.org
Ruthenium (Ru) Ruthenium(II) complexes with 2-phenyl-1,8-naphthyridine (B10842077) derivatives. uchile.clThe coordination mode (chelating vs. monodentate) was found to be dependent on the solvent system. uchile.cl Dinuclear Ru(II) complexes have been developed as fluorescent chemosensors. mdpi.com
Palladium (Pd) Mixed-metal Pd2M2 (M=Cu, Au) and Pd2M (M=Cu, Ag) complexes. researchgate.netTetradentate ligands incorporating the 1,8-naphthyridine unit were used to support these heterometallic clusters. researchgate.net
Nickel (Ni) Dinuclear nickel complexes with a NDI ligand. nih.govThe steric properties of these complexes have been quantified. nih.gov
Gold (Au) Mixed-metal Pd2Au2 complexes. researchgate.netSynthesized using NPPN tetradentate ligands. researchgate.net
Zinc (Zn) Complexes with N-picolyl-1,8-naphthalimide ligands. rsc.orgShowed unique chelation behavior involving a naphthalimide oxygen atom. rsc.org
Molybdenum (Mo) Dinuclear molybdenum complexes with a dpnapy ligand. researchgate.netIsomeric complexes with different coordination modes of the PNNP ligand were isolated. researchgate.net
Rhenium (Re) Rhenium complexes with 2,3-DHF. researchgate.netThe rearrangement of oxygen-bound to π-bound complexes was studied. researchgate.net
Mercury (Hg) Mercury(II) complexes with piperonylic acid and pyridine (B92270) derivatives. nih.govThe steric and electronic effects on the structure and photophysical properties were investigated. nih.gov
Cobalt (Co) Dinuclear cobalt complexes with a tBuPNNP expanded pincer ligand. researchgate.netHigh- and low-spin dicobalt complexes were synthesized and characterized. researchgate.net

Characterization of these complexes is typically achieved through a combination of techniques including single-crystal X-ray diffraction, NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, elemental analysis, and infrared (IR) spectroscopy. researchgate.netuchile.clacs.org

Electrochemistry of Metal-Naphthyridine Complexes (e.g., Cyclic Voltammetry, Redox Properties)

The electrochemical behavior of metal complexes containing 1,8-naphthyridine ligands is of significant interest as it provides insights into their electronic structure and potential applications in areas like catalysis and molecular electronics. Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of these complexes. sathyabama.ac.in

Studies have shown that many of these complexes are redox-active. For example, a dinuclear iron(II) complex, Fe₂(BPMAN)(μ-O₂CPh)₂₂, exhibits two reversible one-electron oxidation waves, corresponding to the Fe(II)Fe(II)/Fe(II)Fe(III) and Fe(II)Fe(III)/Fe(III)Fe(III) couples. acs.org The redox potentials of these complexes can be influenced by the nature of the ligand and other coordinated species. acs.org

Similarly, dicopper complexes supported by the DPFN ligand undergo reversible redox events, suggesting that reaction pathways involving mixed-valence species are possible. acs.org Paddlewheel-type diruthenium(II,II) complexes with 1,8-naphthyridine-2-carboxylate ligands also show reversible redox processes, including an oxidation wave for the Ru₂⁵⁺/Ru₂⁴⁺ couple and sequential reductions of the naphthyridine ligands. rsc.org

Reactivity, Catalytic Functions, and Mechanistic Investigations

Catalytic Applications of 2-m-Tolyl-1,8-Naphthyridine and its Metal Complexes

The 1,8-naphthyridine (B1210474) scaffold, particularly when functionalized with substituents like the m-tolyl group, serves as a "privileged" ligand motif. nih.govacs.org The nitrogen atoms are ideally positioned to chelate metal ions, creating stable and reactive complexes that are highly effective in a variety of catalytic processes. nih.govacs.org

Homogeneous Catalysis

Complexes of this compound and its analogs have demonstrated significant activity in homogeneous catalysis. These catalysts, being soluble in the reaction medium, offer high efficiency and selectivity. For instance, ruthenium(II) complexes incorporating 2-phenyl-1,8-naphthyridine (B10842077) derivatives have been successfully employed as catalysts in the hydroformylation of styrene, showcasing their potential in industrial applications. researchgate.net The catalytic activity of these systems can be tuned by modifying the solvent and other reaction conditions, which can alter the coordination mode of the naphthyridine ligand. researchgate.net

The steric and electronic properties of the ligands play a crucial role in determining the reactivity and selectivity of the metal complexes. nih.govacs.org The ability to systematically modify the ligand structure, for example by introducing different substituents on the tolyl group or the naphthyridine core, allows for the fine-tuning of the catalyst's performance for specific reactions. nih.gov

Asymmetric Catalysis (e.g., Atroposelective Synthesis)

A significant area of application for chiral 1,8-naphthyridine-based ligands, including those derived from this compound, is in asymmetric catalysis. These ligands have proven to be highly effective in inducing stereoselectivity in various chemical transformations, leading to the synthesis of enantiomerically enriched products.

A notable example is the copper-catalyzed atroposelective synthesis of C–O axially chiral compounds. rsc.orgnih.gov In these reactions, novel chiral 1,8-naphthyridine-based ligands enable the highly enantioselective construction of diaryl ethers possessing two C–O axes. nih.gov The unique binding mode provided by the 1,8-naphthyridine moiety is considered crucial for achieving high levels of asymmetric induction, outperforming more common privileged ligands in some cases. nih.gov The development of such catalytic systems is of great importance for the synthesis of complex molecules with applications in medicinal chemistry and materials science. rsc.orgresearchgate.netsnnu.edu.cnmdpi.com

The success of these ligands in asymmetric catalysis highlights the potential for creating a diverse range of chiral catalysts for various stereoselective transformations. rsc.orgnih.gov

Photo-induced Catalysis and Photocatalytic Systems

The photophysical properties of this compound and its metal complexes make them suitable for applications in photo-induced catalysis and photocatalytic systems. These compounds can absorb light and participate in electron transfer processes, which are central to many photocatalytic cycles.

Dirhodium(II,II) paddlewheel complexes featuring 1,8-naphthyridine-based ligands, including derivatives like 2-(quinolin-2-yl)-1,8-naphthyridine, have been shown to act as potent photosensitizers. rsc.orgacs.org These complexes absorb light across the visible and near-infrared regions and can undergo reversible bimolecular electron transfer with both electron acceptors and donors upon irradiation with low-energy light. acs.org This capability allows them to drive useful photochemical reactions, such as the photocatalytic production of hydrogen from water. rsc.org In these systems, the naphthyridine-containing complex acts as a light absorber, initiating a series of electron transfer steps that ultimately lead to the desired chemical transformation. rsc.org

The tunability of the electronic properties of these complexes through synthetic modifications allows for the optimization of their light-harvesting and redox capabilities, making them promising candidates for advanced photocatalytic applications. acs.org

Transfer Hydrogenation Reactions

Metal complexes of 1,8-naphthyridine derivatives have also been utilized as catalysts in transfer hydrogenation reactions. This process involves the transfer of hydrogen from a donor molecule to a substrate, providing a convenient method for the reduction of various functional groups.

For example, iridium complexes have been effectively used to catalyze the transfer hydrogenation of N-heteroarenes, such as quinolines, using formic acid as the hydrogen source. nih.gov This method provides access to a variety of substituted 1,2,3,4-tetrahydroquinoline (B108954) derivatives in excellent yields under mild conditions. nih.gov Furthermore, chiral N,N-chelated Cp*Ir(III) complexes have been employed in enantioselective transfer hydrogenation, affording chiral products with good enantioselectivities. nih.gov

Ruthenium(II) complexes containing 2-ferrocenyl-1,8-naphthyridine have also shown catalytic activity in the transfer hydrogenation of N-benzylideneaniline, demonstrating the versatility of 1,8-naphthyridine-based catalysts in this important class of reactions. researchgate.net

Exploration of Reaction Mechanisms

Understanding the reaction mechanisms underlying the catalytic activity of this compound and its complexes is crucial for the rational design of more efficient and selective catalysts. A combination of spectroscopic and computational techniques has been employed to elucidate the intricate details of these catalytic processes.

Elucidation of Reaction Pathways using Spectroscopic and Computational Techniques

Spectroscopic methods, such as NMR and IR spectroscopy, provide valuable information about the structure and bonding of catalytic intermediates. tandfonline.comacs.org For instance, in the study of ruthenium-catalyzed hydroformylation, NMR spectroscopy was used to confirm the coordination modes of the 2-phenyl-1,8-naphthyridine ligands. researchgate.net

Computational techniques, particularly density functional theory (DFT) calculations, have become an indispensable tool for investigating reaction mechanisms at the molecular level. tandfonline.comscispace.comacs.org DFT studies have been used to explore the mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions catalyzed by dicopper complexes with 1,8-naphthyridine ligands. scispace.comacs.org These calculations have revealed that the cycloaddition can occur in a single concerted step, providing insights into the origin of the observed selectivity. acs.org

In the context of asymmetric catalysis, mechanistic investigations combining experimental and computational approaches have provided evidence for a synergistic interplay between desymmetrization and kinetic resolution processes in the copper-catalyzed atroposelective synthesis of C–O axially chiral compounds. rsc.orgnih.gov Furthermore, computational studies have been instrumental in understanding the steric and electronic effects that govern the selectivity in the hydrogenation of naphthyridine isomers. acs.orgacs.org By quantifying the steric properties of 1,8-naphthyridine-based ligands, researchers can better understand and predict their influence on the reactivity of the corresponding metal complexes. nih.govacs.orgresearchgate.net

Intermediate Identification and Kinetic Analysis

The direct kinetic analysis of this compound is not extensively detailed in the available literature; however, comprehensive studies on related 1,8-naphthyridine (np) derivatives and their coordination complexes provide significant insight into their reactive intermediates and kinetic profiles. Transient absorption (TA) spectroscopy is a primary tool for identifying short-lived excited states and intermediates that are crucial in the reaction pathways of these compounds. rsc.org

In the context of dirhodium(II,II) paddlewheel complexes incorporating 1,8-naphthyridine as a bridging ligand, ultrafast and nanosecond transient absorption spectroscopy have been instrumental in identifying metal/ligand-to-ligand charge transfer (ML-LCT) excited states. For instance, upon photoexcitation, these complexes form an initial singlet ML-LCT (¹ML-LCT) state which subsequently decays to a longer-lived triplet ML-LCT (³ML-LCT) state. Spectro-electrochemistry techniques complement these findings by correlating the spectral features of the transient species with those of the electrochemically generated oxidized or reduced forms of the complex.

Kinetic analysis of these transient species reveals important information about their stability and reactivity. The lifetimes (τ) of these excited states are key parameters; for example, a dirhodium complex featuring a 1,8-naphthyridine ligand was found to have a ¹ML-LCT state with a lifetime of 20 picoseconds, which decays to form a triplet excited state with a much longer lifetime of approximately 50 nanoseconds in dimethyl sulfoxide (B87167) (DMSO). The ³ML-LCT excited state is often the key intermediate in subsequent photochemical reactions, such as electron transfer. The kinetic data for these intermediates in dirhodium-naphthyridine systems are summarized in the table below.

Complex/SystemIntermediate SpeciesLifetime (τ)Excitation Wavelength (λexc)SolventReference
[Rh₂(DTolF)₂(R-np)₂]²⁺¹ML-LCT20 ps700 nmDMSO
[Rh₂(DTolF)₂(R-np)₂]²⁺³ML-LCT~50 ns532 nmDMSO
cis-[Rh₂(μ-DTolF)₂(μ-np)₂][BF₄]₂³ML-LCT~0.5 nsNot SpecifiedNot Specified nsf.gov

Photochemical and Photochromic Processes of this compound Systems

The 1,8-naphthyridine framework is a component in various molecules exhibiting interesting photochemical and photochromic properties. kthmcollege.ac.in While this compound itself is not noted for photochromism, certain derivatives functionalized with specific chromophores undergo reversible transformations upon exposure to light. These processes are underpinned by mechanisms such as photoenolization and light-induced energy or electron transfer, which are highly dependent on the molecular structure and the surrounding environment. nih.govrsc.org

Photoenolization is a photochemical reaction responsible for the photochromism observed in specific ketone derivatives of 1,8-naphthyridine. This process involves an intramolecular hydrogen transfer from a γ-position relative to a carbonyl group. A detailed mechanism has been elucidated for compounds such as 3-benzoyl-1,2-dibenzyl-1H-1,8-naphthyridin-4-one using time-resolved absorption spectroscopy. nih.gov

Table 2: Steps in the Photoenolization of Photochromic 1,8-Naphthyridine Ketones

StepProcessDescriptionKey Intermediate StateReference
1PhotoexcitationAbsorption of light by the exocyclic carbonyl chromophore.S₁(n,π) nih.gov
2Intersystem Crossing (ISC)Efficient transition from the singlet to the triplet excited state.T₁(n,π) nih.gov
3γ-Hydrogen TransferRapid intramolecular transfer of a hydrogen atom to the carbonyl oxygen.Triplet Photoenol (1,4-biradical) nih.gov
4Formation of Colored FormThe biradical intermediate converts to the stable, colored photoisomer.Colored Photoenol nih.gov

The 1,8-naphthyridine moiety is a key component in designing sophisticated molecular systems capable of undergoing light-induced electron and energy transfer. rsc.org Its role is particularly prominent in dirhodium(II,II) paddlewheel complexes where it functions as a bridging ligand. acs.orgosti.gov These complexes are notable for their strong absorption of light across the UV-visible and near-infrared regions. acs.orgosti.gov

Upon irradiation, these complexes populate metal/ligand-to-ligand charge transfer (ML-LCT) excited states. acs.orgosti.gov These excited states are redox-active and can participate in bimolecular electron transfer reactions, acting as both electron donors and acceptors depending on the reaction partner. acs.orgosti.gov For example, when irradiated with low-energy light, these complexes can reduce electron acceptors like methyl viologen and oxidize electron donors such as p-phenylenediamine. acs.orgosti.gov This dual reactivity was previously challenging to achieve with other Rh₂(II,II) complexes. acs.org

The ability to tune the excited-state properties through synthetic modifications of the ligands highlights the potential of these 1,8-naphthyridine systems. acs.orgosti.gov Their capacity to engage in photoinduced charge transfer makes them excellent candidates for applications in materials science, such as components for p-type and n-type semiconductors, and for developing systems that can harvest low-energy photons to drive chemical reactions. acs.orgosti.gov

Table 3: Photoinduced Electron Transfer Capabilities of 1,8-Naphthyridine-Based Dirhodium Complexes

ProcessReaction PartnerRole of Naphthyridine ComplexKey Excited StatePotential ApplicationReference
Photoinduced ReductionMethyl Viologen (Acceptor)Electron Donor³ML-LCTn-type semiconductors acs.orgosti.gov
Photoinduced Oxidationp-Phenylenediamine (Donor)Electron Acceptor³ML-LCTp-type semiconductors acs.orgosti.gov

Applications of 2 M Tolyl 1,8 Naphthyridine in Advanced Chemical Systems

Materials Science Applications

The rigid, planar, and electron-deficient nature of the 1,8-naphthyridine (B1210474) scaffold makes it a promising building block for advanced materials.

Optoelectronic Materials (e.g., OLEDs, Photosensitizers for Solar Cells)

Derivatives of 1,8-naphthyridine are widely investigated for their use in optoelectronic devices. acs.org They are frequently employed as electron-transporting and/or emitting materials in Organic Light-Emitting Diodes (OLEDs). acs.orgresearchgate.net For instance, certain 1,8-naphthyridine derivatives have been incorporated into multi-layered electrophosphorescent OLEDs, where they serve as efficient electron-transporting/injecting (ET/EI) materials. researchgate.net In some device architectures, these materials have contributed to low turn-on voltages and high power efficiencies. researchgate.net Additionally, naphthyridine-based emitters exhibiting thermally activated delayed fluorescence (TADF) have been developed for multi-color OLEDs, achieving high external quantum efficiencies and showing low efficiency roll-off at high brightness. researchgate.net

Nonlinear Optical (NLO) Materials

Organic materials with delocalized π-electrons are of significant interest for nonlinear optical (NLO) applications, which are crucial for technologies like optical communications and data storage. tcichemicals.com The NLO properties of materials, such as their first-order hyperpolarizability (β), can be evaluated through computational methods like Density Functional Theory (DFT). researchgate.netcumhuriyet.edu.tr Research on various heterocyclic compounds, including derivatives related to the naphthyridine family, has involved theoretical investigations into their NLO response. cumhuriyet.edu.trciac.jl.cn These studies aim to understand the relationship between molecular structure and NLO activity, often focusing on push-pull systems to enhance the effect. tcichemicals.com

Chemo-sensing and Sensing Platforms

The 1,8-naphthyridine unit is a valuable component in the design of sensors due to its ability to coordinate with analytes and its favorable photophysical properties. researchgate.net

Fluorescent Sensors for Analytical Applications

The fluorescence of 1,8-naphthyridine derivatives can be modulated upon binding to specific analytes, making them useful as chemosensors. researchgate.net Various sensors based on this scaffold have been designed for the selective detection of metal ions such as Cd²⁺, Zn²⁺, Cu²⁺, and Fe³⁺. tandfonline.commdpi.comnih.gov The sensing mechanism often involves fluorescence quenching or enhancement through processes like photoinduced electron transfer (PET). mdpi.comrsc.org By modifying the substituents on the naphthyridine ring, researchers can tune the sensor's selectivity and sensitivity. nih.govrsc.org For example, a 1,8-naphthyridine derivative was developed as a versatile fluorescent probe that could recognize different ions, including Hg²⁺ and Ag⁺, simply by changing the solvent system. core.ac.uk Other derivatives have been designed to act as fluorescent probes for sensing changes in environmental polarity. rsc.org

Electrochemical Biosensors and DNA Interaction Studies (excluding biological outcomes)

The planar structure of 1,8-naphthyridine and its derivatives allows them to interact with DNA, typically through intercalation between base pairs. nih.govnih.gov These interactions can be studied using various techniques, including cyclic voltammetry. nih.govsemanticscholar.org When a 1,8-naphthyridine derivative binds to DNA, changes in electrochemical signals, such as a decrease in peak current and a shift in peak potential, can be observed. nih.gov This principle is fundamental to the development of electrochemical DNA biosensors. semanticscholar.org For example, studies on thieno[2,3-b]-1,8-naphthyridine derivatives have quantified the binding affinity to calf thymus DNA, revealing strong interaction constants. nih.gov Similarly, other research has focused on synthesizing functionalized amino-1,8-naphthyridines and evaluating their interaction with DNA under physiological conditions via electrochemical methods to assess their potential as biosensors. semanticscholar.org

Supramolecular Chemistry and Molecular Recognition

The 1,8-naphthyridine unit is an excellent scaffold for supramolecular chemistry and molecular recognition due to its defined geometry and hydrogen-bonding capabilities. researchgate.net The two nitrogen atoms act as a convergent binding site, making it a key component in the construction of molecular probes and complex supramolecular architectures. researchgate.nettandfonline.com The development of molecular probes for the selective recognition of metal ions is a significant goal in supramolecular chemistry. tandfonline.com The rigid structure and coordination sites of 1,8-naphthyridine facilitate the design of host molecules that can selectively bind specific guest ions. tandfonline.com

Design and Synthesis of Molecular Receptors and Hosts

The 1,8-naphthyridine core is a valuable component in the design of synthetic molecular receptors due to its ability to form specific, directional interactions. mdpi.com The two nitrogen atoms can act as hydrogen bond acceptors or metal coordination sites, pre-organizing the structure for binding guest molecules. The synthesis of such receptors often involves multi-step processes, with the Friedlander annulation being a common and effective method for constructing the 1,8-naphthyridine core itself. ekb.egacs.org This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an α-methylene carbonyl group. ekb.eg

Self-Assembly Processes and Host-Guest Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The defined geometry of 1,8-naphthyridine derivatives makes them ideal candidates for programming molecular self-assembly. These molecules can act as fundamental units (tectons) that, through interactions like hydrogen bonding, metal coordination, or π-π stacking, form larger, functional supramolecular architectures. amu.edu.plresearchgate.net

Host-guest chemistry, a central concept in supramolecular science, relies on the specific binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. The 1,8-naphthyridine framework is instrumental in constructing hosts with well-defined cavities. The interaction between host and guest can be manipulated by external factors, leading to controllable self-assembly. rsc.org For example, host-guest interactions have been used to guide the assembly of proteins into complex nanostructures like nanorings and nanowires. rsc.org

In the context of 2-m-Tolyl-1,8-naphthyridine, the nitrogen atoms of the naphthyridine ring can form hydrogen bonds, while the tolyl and naphthyridine aromatic systems can participate in π-stacking interactions. These combined forces can drive the formation of predictable assemblies. Studies on related systems show that metal-organic cages and other complex structures can be formed through the self-assembly of ligands and metal ions, where the final structure and its host-guest properties are highly dependent on the ligand's design. nih.govchemrxiv.org The binding affinity in such systems is quantified by association constants (K), which can be determined using techniques like NMR or UV-Vis spectroscopy. mdpi.com

Conformational Equilibrium Studies in Supramolecular Assemblies

Supramolecular assemblies are often dynamic, with their components existing in an equilibrium between different conformations or association states. dokumen.pub Understanding the conformational equilibrium—the balance between different folded and unfolded or associated and dissociated states—is crucial for designing functional systems. NMR spectroscopy is a primary tool for studying these equilibria in solution. dokumen.pub

Corrosion Inhibition Studies (Focus on Methodologies and Material Protection)

The presence of heteroatoms (like nitrogen and oxygen) and π-electrons in aromatic rings makes many organic compounds effective corrosion inhibitors. ijcsi.pronih.gov These molecules function by adsorbing onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. ijcsi.proresearchgate.net The 1,8-naphthyridine scaffold is an excellent candidate for corrosion inhibition due to its multiple adsorption centers: the nitrogen atoms and the extensive π-system.

Research on naphthyridine derivatives has demonstrated their high efficiency in protecting metals like mild steel and aluminum in acidic and basic media. ijcsi.proresearchgate.netresearchgate.net The effectiveness of these inhibitors is typically evaluated using several methodologies:

Weight Loss Method: This gravimetric technique measures the mass loss of a metal sample over time in a corrosive solution, both with and without the inhibitor. It provides a direct measure of the corrosion rate and inhibition efficiency (IE%). acs.org

Electrochemical Impedance Spectroscopy (EIS): EIS probes the metal/solution interface. The adsorption of an inhibitor increases the charge transfer resistance (Rct) and decreases the double-layer capacitance (Cdl), both of which indicate the formation of a protective film. researchgate.netacs.org

Potentiodynamic Polarization (PDP): This method measures the corrosion current density (Icorr). A lower Icorr value in the presence of the inhibitor signifies reduced corrosion. PDP curves can also determine if an inhibitor is anodic, cathodic, or mixed-type, based on how it affects the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. nih.gov Many naphthyridine derivatives act as mixed-type inhibitors, often with a predominant effect on the cathodic reaction. researchgate.netacs.org

A study on a structurally related compound, 5-amino-9-hydroxy-2-(p-tolyl)chromeno[4,3,2-de] acs.orgresearchgate.netnaphthyridine-4-carbonitrile (N-2), provides direct insight into the role of the tolyl group. researchgate.netacs.orgscispace.com This compound exhibited a high inhibition efficiency of 96.66% for mild steel in 1 M HCl at a low concentration. acs.orgacs.orgscispace.com The electron-donating nature of the methyl group on the tolyl ring enhances the electron density of the molecule, promoting stronger adsorption onto the metal surface compared to an unsubstituted phenyl analog. researchgate.net The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer on the metal surface. researchgate.netacs.org

The protective layer formed by these inhibitors can be visualized using surface analysis techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), which show a smoother metal surface in the presence of the inhibitor compared to the pitted surface of an unprotected sample. acs.org

Inhibition Efficiency of Naphthyridine Derivatives on Mild Steel in 1 M HCl
CompoundSubstituent at 2-positionConcentration (M)Inhibition Efficiency (%)Reference
N-1Phenyl6.54 x 10-594.28 acs.orgscispace.com
N-2p-Tolyl6.54 x 10-596.66 acs.orgscispace.com
N-3p-Methoxyphenyl6.54 x 10-598.09 acs.orgscispace.com
Electrochemical Parameters for a Tolyl-Naphthyridine Derivative (N-2)
ParameterValue (without inhibitor)Value (with N-2 at 6.54 x 10-5 M)IndicationReference
Charge Transfer Resistance (Rct)LowHighFormation of protective layer researchgate.netacs.org
Double-Layer Capacitance (Cdl)HighLowAdsorption of inhibitor on surface researchgate.net
Corrosion Current (Icorr)HighLowReduced corrosion rate nih.gov

Theoretical and Computational Investigations of 2 M Tolyl 1,8 Naphthyridine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods can predict molecular geometry, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying organic molecules like 2-m-Tolyl-1,8-naphthyridine. tandfonline.com DFT calculations are primarily used to determine the optimized ground-state geometry of the molecule and to analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of chemical reactivity and kinetic stability. A smaller energy gap suggests a molecule is more polarizable and more readily excited. For 1,8-naphthyridine (B1210474) derivatives, the HOMO is typically distributed across the fused aromatic ring system, while the LUMO is also located on the naphthyridine moiety, indicating that electronic transitions are primarily of a π→π* character. ias.ac.in

For instance, DFT studies on related pyrrolo[1,5-a]-1,8-naphthyridine derivatives show that the calculated properties, such as the HOMO-LUMO energy gap, correlate well with experimental observations. ias.ac.inresearchgate.net The introduction of the m-tolyl group is expected to modulate these electronic properties through inductive and hyperconjugative effects, influencing the energy gap and the distribution of electron density.

Interactive Data Table: Representative DFT-Calculated Properties for 1,8-Naphthyridine Analogues

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Source
(E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dioneB3LYP/6-311++G(d,p)-6.4471-2.80013.647 tandfonline.com
7-diacetamino-2,4-dimethy-1,8-naphthyridineB3LYP/6-311++G -6.34-0.985.36 ias.ac.in
Pyrrolo[1,5-a]-1,8-naphthyridine Derivative (L2)B3LYP/6-311++G-5.47-1.583.89 ias.ac.in

This table showcases typical data obtained from DFT calculations on related structures. Specific values for this compound would require a dedicated computational study.

To investigate the behavior of a molecule upon absorption of light, more advanced calculations such as Time-Dependent Density Functional Theory (TD-DFT) are employed. TD-DFT is a powerful method for calculating the energies of electronic excited states, which correspond to the absorption bands observed in UV-Visible spectroscopy. tandfonline.comias.ac.in

These calculations yield key parameters like excitation energies, oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*). ias.ac.in Studies on dirhodium(II,II) complexes incorporating 1,8-naphthyridine (np) and N,N'-di(p-tolyl)formamidinate (DTolF) ligands have used DFT to analyze metal/ligand-to-ligand charge transfer (ML-LCT) transitions, demonstrating how chemical modifications tune the photophysical properties. nsf.gov For this compound, TD-DFT would predict its UV-Vis spectrum, identifying the primary absorption bands and the orbitals involved in these electronic transitions. ias.ac.in

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions within a simulated environment, such as a solvent box. acs.orgnih.gov

For this compound, a key conformational variable is the torsion angle between the plane of the m-tolyl ring and the 1,8-naphthyridine core. MD simulations can reveal the preferred rotational conformations, the energy barriers to rotation, and how these dynamics are influenced by the solvent. Furthermore, MD simulations are instrumental in studying how the molecule interacts with other entities, such as biological receptors. For example, simulations of 1,8-naphthyridine derivatives complexed with proteins like the human A2A receptor have been used to assess the stability of the ligand-protein complex over time. nih.gov Such an analysis for this compound would clarify its structural flexibility and its capacity for forming stable intermolecular interactions.

Molecular Docking and In Silico Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netacs.org This method is crucial in drug discovery for predicting the binding mode and affinity of a compound within a protein's active site. nih.govekb.eg The process involves sampling a large number of possible conformations and orientations of the ligand in the receptor's binding pocket and scoring them based on a function that estimates the binding free energy.

Numerous in silico studies have been performed on 1,8-naphthyridine derivatives to explore their interactions with various biological targets. researchgate.netnih.govekb.eg These studies identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For this compound, docking studies would involve placing the molecule into a target receptor's active site to identify the most favorable binding pose and the specific amino acid residues it interacts with.

Interactive Data Table: Representative Molecular Docking Results for 1,8-Naphthyridine Analogues

CompoundTarget ReceptorDocking Score (kcal/mol)Key Interacting ResiduesSource
1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-oneHuman A2A Adenosine Receptor-8.407Not specified nih.gov
1-(4-Fluoro-phenyl)-3-(4-hydroxy-7-methyl-2-phenyl- semanticscholar.orgnih.gov-naphthyridin-3-yl)-propenoneHuman Estrogen Receptor-147.054 (Mol. Dock Score)ARG515 researchgate.net
Tetrahydropyrido derivative of naphthyridine (10j)Human Serotonin Transporter (hSERT)Not specifiedNot specified acs.org

This table provides examples of docking studies on related compounds to illustrate the type of information generated. The specific interactions of this compound would depend on the chosen receptor target.

Noncovalent Interaction (NCI) Analysis for Understanding Stabilizing Forces

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, noncovalent interactions within and between molecules. acs.orgsemanticscholar.org Based on the electron density and its derivatives, NCI analysis generates 3D isosurfaces that highlight regions of stabilizing (e.g., hydrogen bonds, van der Waals forces) and destabilizing (e.g., steric repulsion) interactions. tandfonline.com

This technique is particularly valuable for understanding the forces that determine molecular conformation and crystal packing. For this compound, NCI analysis could reveal weak intramolecular hydrogen bonds or van der Waals contacts between the methyl group or the tolyl ring and the naphthyridine core, which would influence the molecule's preferred 3D structure. In a broader context, NCI analysis has been used to confirm that hydrogen bonds are pivotal in facilitating the synthesis of 1,8-naphthyridines via the Friedlander reaction. acs.org

Quantification of Steric Parameters (e.g., Buried Volume, G-Parameter) in Coordination Environments

When this compound acts as a ligand in a metal complex, its size and shape—its steric profile—play a critical role in determining the geometry, stability, and reactivity of the complex. acs.orgnih.gov Computational methods have been developed to quantify this steric hindrance.

Two prominent methods are the Buried Volume (%Vbur) and the G-parameter .

Buried Volume (%Vbur): This parameter calculates the fraction of a sphere of a defined radius (e.g., 5 Å) around a metal center that is occupied by the ligand. acs.orgchemrxiv.org

G-parameter: This parameter quantifies the solid angle shielded by the ligand from the perspective of the metal center. chemrxiv.org

These methods have been systematically applied to 1,8-naphthyridine-based dinuclear complexes to provide a robust measure of steric encumbrance. acs.orgnih.govresearchgate.net By adjusting substituents on the ligand scaffold, the steric environment can be finely tuned. For example, studies on R(PNNP)Cu₂Cl₂ complexes show a clear trend where increasing the size of the R group (e.g., from Phenyl to tert-Butyl) increases the %Vbur and G-parameter values. chemrxiv.org Calculating these parameters for a complex containing this compound would allow for its direct comparison with other ligands and enable rational design in coordination chemistry and catalysis.

Interactive Data Table: Steric Parameters for Related (PNNP)Cu₂Cl₂ Complexes

R Group on PNNP LigandVbur (%)Vbur backbone (%)G (%)Source
Ph41.358.643.0 chemrxiv.org
iPr43.260.846.4 chemrxiv.org
tBu47.762.151.9 chemrxiv.org

This table presents data for related phosphine-functionalized 1,8-naphthyridine pincer ligands to demonstrate how steric parameters are quantified and compared.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

The robust analysis of a chemical compound's structure and electronic properties is greatly enhanced by the synergy between experimental spectroscopic techniques and theoretical computational methods. For the 1,8-naphthyridine class of compounds, density functional theory (DFT) has become a principal tool for predicting spectroscopic characteristics, offering insights that complement and help interpret experimental findings. While specific computational studies focusing exclusively on this compound are not readily found in the public domain, the extensive research on closely related 1,8-naphthyridine derivatives provides a clear framework for how such an investigation would proceed.

Computational approaches, particularly using DFT with functionals like B3LYP, are routinely employed to forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Fourier-transform infrared (FT-IR) vibrational frequencies, and electronic absorption (UV-Vis) spectra. tandfonline.com These theoretical predictions are then compared with experimental data to validate the optimized molecular geometry and to gain a deeper understanding of the molecule's electronic structure and behavior.

Although detailed experimental and computational data for the meta-tolyl isomer are scarce, a study on the synthesis of various 1,8-naphthyridines provides experimental NMR data for the closely related positional isomer, 2-p-tolyl-1,8-naphthyridine . This data serves as a valuable reference point for understanding the spectroscopic features of tolyl-substituted naphthyridines.

Spectroscopic Data for 2-p-Tolyl-1,8-Naphthyridine

The experimental ¹H and ¹³C NMR spectra for 2-p-tolyl-1,8-naphthyridine, as reported in the supporting information of a gram-scale synthesis study, are presented below. semanticscholar.org These values provide a tangible example of the spectroscopic signatures for this family of compounds.

Table 1: Experimental ¹H NMR Data for 2-p-Tolyl-1,8-Naphthyridine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.09dd, J= 2.0, 2.0 Hz1HNaphthyridine H
8.23-8.13m4HNaphthyridine & Tolyl H
7.96d, J=8.0 Hz1HNaphthyridine H
7.41dd, J=4.0, 4.0 Hz1HNaphthyridine H
7.31d, J=8.0 Hz2HTolyl H
2.42s3HMethyl H
Solvent: CDCl₃, Frequency: 400 MHz semanticscholar.org

Table 2: Experimental ¹³C NMR Data for 2-p-Tolyl-1,8-Naphthyridine

Chemical Shift (δ, ppm)
160.2
156.1
153.7
140.3
137.5
136.6
135.6
129.5
127.8
121.5
119.5
21.3
Solvent: CDCl₃, Frequency: 100 MHz semanticscholar.org

In a typical theoretical investigation, the optimized molecular structure of this compound would be used to calculate the NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts would then be compared to experimentally obtained values. Discrepancies and correlations between the theoretical and experimental data would be analyzed to confirm the structural assignment and to understand the electronic effects of the m-tolyl substituent on the 1,8-naphthyridine core.

Similarly, theoretical FT-IR spectra are generated by calculating the vibrational frequencies of the molecule. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with the experimental IR spectrum. This comparison helps in assigning the observed vibrational bands to specific functional groups and vibrational modes within the molecule.

For UV-Vis spectra, time-dependent DFT (TD-DFT) is the method of choice to predict electronic transition energies and oscillator strengths. tandfonline.com These calculations can identify the nature of the electronic transitions, such as π-π* or n-π* transitions, and correlate them with the absorption bands observed experimentally. tandfonline.com For instance, in related naphthyridine derivatives, strong charge transfer transitions have been identified and characterized using this combined experimental and theoretical approach. tandfonline.com

While a dedicated computational analysis for this compound is not available, the established methodologies applied to its close analogs demonstrate the power of this dual approach to elucidate spectroscopic properties and confirm molecular structures.

Future Research Directions and Uncharted Territories

Development of Novel Synthetic Strategies for 2-m-Tolyl-1,8-Naphthyridine Scaffolds

The synthesis of 1,8-naphthyridine (B1210474) derivatives has traditionally relied on classic condensation reactions like the Friedlander synthesis, which often require harsh conditions. ekb.eg Recent advancements have focused on greener and more efficient methodologies. kthmcollege.ac.in Future research for synthesizing this compound and its derivatives should focus on these modern strategies.

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions offer an efficient way to generate molecular complexity in a single step. kthmcollege.ac.in Developing MCRs that incorporate m-tolyl building blocks could provide rapid access to a library of this compound derivatives.

Green Catalysis: The use of water as a solvent and non-toxic catalysts like choline (B1196258) hydroxide (B78521) has proven effective for gram-scale synthesis of other 1,8-naphthyridines. acs.org Adapting these sustainable methods for the regioselective synthesis of this compound would be a significant step forward, reducing environmental impact and cost. acs.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and allow for greater control over reaction parameters. Applying microwave-assisted synthesis has already been shown to be effective for producing related naphthyridine probes. core.ac.uk Exploring these techniques for this compound could enable scalable and reproducible production.

Table 1: Potential Synthetic Routes for this compound

Synthetic Strategy Key Features Potential Advantages for this compound Relevant Findings
Modified Friedlander Reaction Condensation of a 2-aminonicotinaldehyde with a ketone containing an m-tolyl group. Direct route to the core scaffold. Green versions using water and LiOH or Choline Hydroxide as catalysts have been developed for other derivatives. kthmcollege.ac.inacs.org
Multicomponent Reactions (MCRs) One-pot reaction involving three or more reactants. High atom economy, reduced waste, rapid library generation. MCRs have been used to create trisubstituted 2-amino-1,8-naphthyridines. kthmcollege.ac.in
Metal-Catalyzed Cross-Coupling Building the scaffold through C-C and C-N bond formation. High modularity and functional group tolerance. Palladium-catalyzed reactions are common in heterocyclic synthesis. rsc.org
Microwave-Assisted Synthesis Use of microwave irradiation to heat the reaction. Rapid reaction times, improved yields, and cleaner reactions. Successfully used to synthesize other functionalized 1,8-naphthyridines. core.ac.ukmdpi.com

Exploration of New Metal Centers and Coordination Architectures

The 1,8-naphthyridine framework is an excellent "privileged" dinucleating ligand, capable of binding two metal centers in close proximity due to the arrangement of its nitrogen atoms. chemrxiv.orgacs.org This has led to the creation of novel metal complexes with interesting catalytic and material properties. rsc.orgresearchgate.net The steric and electronic influence of the m-tolyl group in this compound could lead to unique coordination geometries and reactivities.

Future research should investigate the coordination of this compound with a diverse range of metal centers:

Transition Metals: While complexes with metals like palladium, platinum, and copper have been studied for other naphthyridines, exploring a wider palette including ruthenium, rhodium, and iridium could yield complexes with novel photophysical and catalytic properties. ekb.egresearchgate.net

Earth-Abundant Metals: Developing complexes with iron, manganese, and magnesium is crucial for creating sustainable catalysts and materials. researchgate.netacs.org The impact of the m-tolyl substituent on the stability and reactivity of these complexes would be a key area of study.

Lanthanides: The unique luminescent properties of lanthanide ions could be harnessed by using this compound as a sensitizing ligand, leading to new materials for bio-imaging and lighting.

The resulting coordination architectures, from simple mononuclear complexes to intricate metal-organic frameworks (MOFs), could exhibit properties tailored by the specific metal-ligand combination.

Advancements in Catalytic Applications for Sustainable Chemical Transformations

Dinuclear complexes based on 1,8-naphthyridine ligands have shown promise in catalysis, where the cooperation between two metal centers can enable unique reactivity. chemrxiv.org Palladium complexes of naphthyridine-functionalized N-heterocyclic carbenes have been used in Suzuki–Miyaura and Kumada–Corriu cross-coupling reactions. rsc.org Furthermore, dicopper complexes have been investigated as catalysts for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. scispace.com

The this compound ligand is a prime candidate for developing next-generation catalysts. Research should be directed towards:

Cooperative Catalysis: Designing dinuclear complexes of this compound to catalyze challenging transformations, such as the activation of small molecules like H₂, CO₂, or N₂.

Asymmetric Catalysis: Introducing chirality into the ligand scaffold, potentially through functionalization of the tolyl group, could lead to enantioselective catalysts for producing fine chemicals and pharmaceuticals.

Photoredox Catalysis: Developing photoactive metal complexes (e.g., with Ru or Ir) that can harness light energy to drive chemical reactions under mild and sustainable conditions. The electronic properties of the m-tolyl group could be tuned to optimize the photophysical characteristics of the catalyst.

Design of Next-Generation Functional Materials and Sensing Devices

The inherent photophysical properties of the 1,8-naphthyridine core make it an attractive building block for functional organic materials. acs.org Derivatives have been explored as fluorescent probes for detecting environmentally and biologically important ions and as components of organic light-emitting diodes (OLEDs). acs.orgcore.ac.ukrsc.org

The this compound scaffold offers significant opportunities in materials science:

Chemosensors: The m-tolyl group can be further functionalized to create highly selective and sensitive fluorescent or colorimetric sensors. By attaching specific recognition units, probes could be designed for a variety of analytes, including metal ions (e.g., Hg²⁺, Ag⁺, Zn²⁺) and anions (e.g., F⁻), with the potential for ratiometric sensing and detection in living cells. core.ac.ukrsc.org

Luminescent Materials: The steric bulk of the tolyl group could be used to control intermolecular packing in the solid state, potentially reducing aggregation-caused quenching and leading to materials with high emission quantum yields for OLED applications.

Smart Materials: The development of materials that respond to external stimuli (e.g., light, pH, temperature) could be achieved by incorporating the this compound unit into larger polymer or supramolecular systems.

Table 2: Potential Applications in Materials and Sensing

Application Area Design Principle Potential Advantage of this compound
Fluorescent Ion Sensing Incorporate ion-binding sites; monitor changes in fluorescence upon binding. The m-tolyl group can be functionalized to tune selectivity and sensitivity for specific ions like Hg²⁺, Ag⁺, or F⁻. core.ac.uk
Organic Light-Emitting Diodes (OLEDs) Use as an emissive or host material in the device stack. The m-tolyl group can prevent π-stacking, improving solid-state luminescence efficiency. acs.org
Supramolecular Chemistry Utilize non-covalent interactions for self-assembly. The defined geometry of the ligand can direct the formation of complex architectures like molecular clips or cages. rsc.orgmdpi.com
Molecular Recognition Design hosts with specific binding pockets for guest molecules. The combination of hydrogen bonding sites and the hydrophobic tolyl group can be used to recognize biological molecules. mdpi.com

Integration of Experimental and Advanced Computational Methodologies for Predictive Design

Modern chemical research is increasingly driven by the synergy between experimental synthesis and computational modeling. nih.gov For the 1,8-naphthyridine family, computational tools such as Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) studies have been invaluable for predicting molecular properties and guiding experimental work. acs.orgresearchgate.netresearchgate.netnih.gov

To accelerate the exploration of this compound, a strong emphasis should be placed on this integrated approach:

Predictive Modeling: Use DFT and other quantum chemical methods to predict the electronic structure, photophysical properties, and coordination behavior of novel this compound derivatives and their metal complexes.

Virtual Screening: Employ molecular docking simulations to identify promising candidates for catalytic applications or as specific biological inhibitors. researchgate.net For instance, in-silico studies have been used to predict the binding of naphthyridine derivatives to receptors relevant in neurodegenerative diseases. nih.gov

ADMET Prediction: Utilize computational tools to predict the Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) properties of new derivatives, which is a critical step in designing drug-like molecules. acs.orgorientjchem.org

This "in silico first" approach can save significant time and resources by focusing experimental efforts on the most promising candidates. researchgate.net

Challenges and Opportunities in the Field of Naphthyridine Chemistry

While the future of this compound research is bright, several challenges must be addressed. The regioselective synthesis of asymmetrically substituted 1,8-naphthyridines remains a significant hurdle. rsc.org Developing scalable, cost-effective, and environmentally benign synthetic routes is paramount for enabling widespread application. kthmcollege.ac.in

Furthermore, understanding the structure-property relationships in detail is crucial. For dinuclear complexes, quantifying the steric and electronic effects of ligands like this compound is essential for rational catalyst and material design. acs.orgnih.gov

These challenges, however, represent significant opportunities for innovation. Overcoming the synthetic hurdles will require creativity in reaction design. Elucidating complex structure-property relationships will push the boundaries of characterization techniques and computational chemistry. The exploration of this compound and its derivatives stands as a compelling frontier in chemistry, with the potential to contribute to sustainable catalysis, advanced materials, and beyond. researchgate.netmdpi.com

Q & A

Q. What are the common synthetic methodologies for preparing 2-m-Tolyl-1,8-naphthyridine derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A key intermediate, 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde , is synthesized via the Vilsmeier–Haack reaction using POCl₃ and DMF, yielding ~97% under controlled conditions (75°C, 5 hours) . Subsequent modifications include:
  • Cyclocondensation with chalcones and urea/thiourea to form pyrimidinones or thiones (e.g., compounds 5d and 6d ) .
  • Knoevenagel condensation with aldehydes and ethyl cyanoacetate to generate nicotinonitrile derivatives (e.g., 10a–f ) .
  • Friedlander reaction catalyzed by ionic liquids for eco-friendly synthesis .
    Table 1 : Representative Yields and Conditions
CompoundReaction TypeYield (%)Key Conditions
2Vilsmeier–Haack97POCl₃/DMF, 75°C, 5h
5dCyclocondensation51Urea, ethanol, 10h reflux
10aKnoevenagel82Piperidine, ethanol, RT

Q. How are 1,8-naphthyridine derivatives structurally characterized?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : For example, 10b shows δH 2.58 (s, CH₃), 7.28–8.34 (m, Ar-H), and a CN stretch at 2132 cm⁻¹ in IR .
  • Mass Spectrometry : High-resolution MS (e.g., 10a : m/z 464 [M⁺], calc. 464.12) .
  • Elemental Analysis : Discrepancies ≤0.5% between experimental and theoretical values (e.g., 5d : C, 70.96% vs. 70.41% calc.) .

Advanced Research Questions

Q. How can computational methods predict electronic spectra and optimize 1,8-naphthyridine derivatives?

  • Methodological Answer : TD-DFT at the B3LYP/6-31G(d) level accurately predicts UV-Vis spectra. For example, calculated vs. experimental λmax deviations are ≤10 nm (energy deviations ≤0.09 eV) . Applications include:
  • Rational design of derivatives with redshifted absorption for photodynamic therapy.
  • Solvent effects modeled via PCM (Polarizable Continuum Model) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10c at 1.47 μM vs. staurosporine at 4.51 μM ) arise from:
  • Assay Variability : Standardize protocols (e.g., MTT assay for cytotoxicity).
  • Structural Modifications : Electron-withdrawing groups (e.g., NO₂ in 5g ) enhance DNA intercalation .
  • Solubility/Purity : Use HPLC (≥95% purity) and DMSO stock solutions ≤0.1% .

Q. How do reaction conditions influence regioselectivity in styryl-1,8-naphthyridine synthesis?

  • Methodological Answer : sp³ C–H functionalization under mild conditions (piperidine/ethanol) minimizes side reactions vs. traditional metal-catalyzed routes. Key factors:
  • Solvent Polarity : Ethanol improves yield vs. DMF .
  • Catalyst : Piperidine outperforms KOH in regioselective α-methylation .
    Table 2 : Optimization of 10a Synthesis
CatalystSolventYield (%)Reaction Time (h)
PiperidineEthanol824
KOHDMF658

Data Contradiction Analysis

Q. Why do some 1,8-naphthyridine derivatives show divergent antimicrobial vs. anticancer activities?

  • Analysis :
  • Lipophilicity : Chloro-substituted derivatives (e.g., 8a ) exhibit higher membrane permeability for antibacterial action .
  • Target Specificity : Pyrimidinone derivatives (e.g., 5d ) inhibit topoisomerase II in cancer cells .
  • Meta-analysis : Correlate bioactivity with Hammett σ constants (e.g., electron-withdrawing groups enhance anticancer potency) .

Key Research Gaps

  • Mechanistic Studies : Elucidate the role of hydrogen bonding in CTG/CTG motif binding (e.g., 2-amino-1,8-naphthyridine/3-aminoisoquinoline heterodimer ) .
  • Green Chemistry : Scale-up piperidine/ethanol systems for industrial translation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.